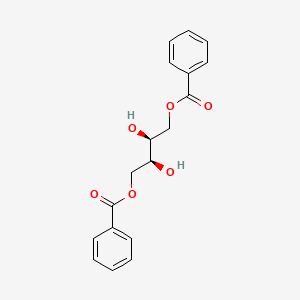

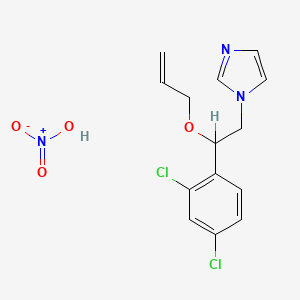

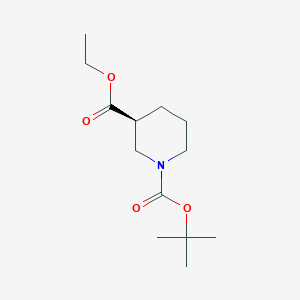

![molecular formula C13H13NO B1587150 4-[Amino(phenyl)methyl]phenol CAS No. 81123-45-7](/img/structure/B1587150.png)

4-[Amino(phenyl)methyl]phenol

Overview

Description

4-[Amino(phenyl)methyl]phenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is also known as 4-aminobenzylphenol or 4-(phenylamino)methyl)phenol. This compound has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol.

Scientific Research Applications

Antioxidant and Therapeutic Roles

Phenolic compounds, including derivatives of 4-[Amino(phenyl)methyl]phenol, have been recognized for their extensive practical, biological, and pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound, exemplifies this by offering antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and even acting as a central nervous system (CNS) stimulator. CGA's ability to modulate lipid and glucose metabolism makes it a potential agent for treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and hypocholesterolemic influence highlight the therapeutic potential of phenolic compounds in medical research and food safety applications (Naveed et al., 2018).

Chemosensors and Analytical Applications

4-Methyl-2,6-diformylphenol (DFP), a related phenolic compound, has been crucial in developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. This illustrates the significance of phenolic derivatives in analytical chemistry for environmental monitoring, food safety, and medical diagnostics. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of phenolic compounds in developing sophisticated detection systems (Roy, 2021).

Interaction with Proteins and Nutrients

The interaction between phenolic compounds and proteins affects the structure, functionality, and nutritional properties of both compounds. This interaction is influenced by various factors such as temperature, pH, protein type, and the structure of phenolic compounds. Understanding these interactions is vital for improving food processes and maximizing health benefits to consumers, offering insights into developing functional foods and dietary supplements with optimized nutritional and functional properties (Ozdal et al., 2013).

Environmental and Toxicological Studies

Phenolic compounds' environmental behavior, human exposure, and toxicity have been a focus of recent studies. Synthetic phenolic antioxidants, for example, are widely used in industrial and consumer products to extend shelf life but raise concerns about environmental pollution and human health risks. Understanding the occurrence, exposure pathways, and toxicity of these compounds is crucial for assessing environmental risks and developing safer alternatives (Liu & Mabury, 2020).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-[Amino(phenyl)methyl]phenol may also interact with various biological targets.

Mode of Action

Phenolic compounds, which this compound is a type of, are known to be potent proteolytic agents . They can dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenolic compounds produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

Phenolic compounds are known to be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, have been reported to possess various biological activities . This suggests that this compound may also have diverse molecular and cellular effects.

Action Environment

It’s known that the reactivity of similar compounds can be influenced by changes in reaction conditions and the structure of the compound .

properties

IUPAC Name |

4-[amino(phenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORXTEGDLMCGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407030 | |

| Record name | 4-[amino(phenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81123-45-7 | |

| Record name | 4-[amino(phenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

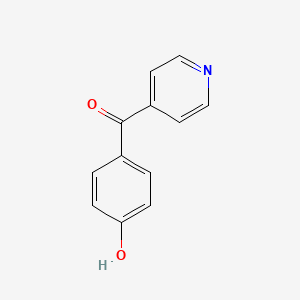

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

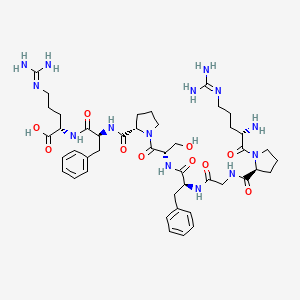

![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)

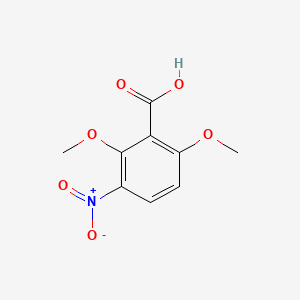

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)